molecular formula C19H25FN2O3S2 B2760827 4-ethoxy-3-fluoro-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide CAS No. 1448076-57-0

4-ethoxy-3-fluoro-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2760827
CAS No.: 1448076-57-0
M. Wt: 412.54
InChI Key: OYOXXQIBXCQNSB-UHFFFAOYSA-N
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Description

4-ethoxy-3-fluoro-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide is a complex organic compound that features a combination of aromatic, heterocyclic, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-3-fluoro-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the thiophene moiety, and the final sulfonamide formation. Common synthetic routes may include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Thiophene Moiety: This step often involves the use of thiophene derivatives and coupling reactions.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-3-fluoro-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the sulfonamide group or other functional groups within the molecule.

    Substitution: The aromatic and heterocyclic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic or heterocyclic rings.

Scientific Research Applications

4-ethoxy-3-fluoro-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Biological Research: It is used in studies investigating its effects on biological systems, including its potential as an antimicrobial or anticancer agent.

    Chemical Research: The compound’s unique structure makes it a subject of interest in synthetic organic chemistry, particularly in the development of new synthetic methodologies.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-ethoxy-3-fluoro-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    4-ethoxy-3-fluoro-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide: shares structural similarities with other sulfonamide-based compounds and thiophene derivatives.

    Thiophene-based Compounds: These compounds are known for their diverse biological activities and are used in various medicinal and industrial applications.

    Sulfonamide-based Compounds: These compounds are widely used in medicinal chemistry for their antimicrobial properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

4-ethoxy-3-fluoro-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25FN2O3S2/c1-2-25-18-6-5-16(14-17(18)20)27(23,24)21-9-12-22-10-7-15(8-11-22)19-4-3-13-26-19/h3-6,13-15,21H,2,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYOXXQIBXCQNSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCCN2CCC(CC2)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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